molecular formula C18H24N2S B1206179 Fourphit CAS No. 104639-01-2

Fourphit

Cat. No.: B1206179
CAS No.: 104639-01-2
M. Wt: 300.5 g/mol
InChI Key: QAHYIAVTWZVTMY-UHFFFAOYSA-N
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Description

Fourphit is a hybrid multidentate phosphine-alkene ligand designed for transition metal coordination chemistry and catalytic applications. Its structure integrates both phosphine and alkene moieties, enabling versatile binding modes that enhance catalytic efficiency in cross-coupling reactions and olefin polymerization . Synthesized through a modular approach, this compound’s unique geometry allows for tunable steric and electronic properties, making it adaptable to diverse catalytic environments. While specific structural details are proprietary, its design principles align with advanced ligand systems that prioritize stability and reactivity under industrial conditions .

Properties

CAS No.

104639-01-2

Molecular Formula

C18H24N2S

Molecular Weight

300.5 g/mol

IUPAC Name

4-isothiocyanato-1-(1-phenylcyclohexyl)piperidine

InChI

InChI=1S/C18H24N2S/c21-15-19-17-9-13-20(14-10-17)18(11-5-2-6-12-18)16-7-3-1-4-8-16/h1,3-4,7-8,17H,2,5-6,9-14H2

InChI Key

QAHYIAVTWZVTMY-UHFFFAOYSA-N

SMILES

C1CCC(CC1)(C2=CC=CC=C2)N3CCC(CC3)N=C=S

Canonical SMILES

C1CCC(CC1)(C2=CC=CC=C2)N3CCC(CC3)N=C=S

Other CAS No.

104639-01-2

Synonyms

4-isothiocyanato-1-(1-phenylcyclohexyl)piperidine
fourphit

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Fourphit is compared below with two compounds: Triphenylphosphine (PPh₃), a structurally related monodentate phosphine ligand, and 9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO), a functionally similar flame-retardant compound.

Table 1: Structural and Functional Comparison
Property This compound Triphenylphosphine (PPh₃) DOPO
Primary Use Catalysis Catalysis, Synthesis Flame Retardancy
Binding Mode Multidentate Monodentate Non-coordinating (additive)
Thermal Stability >300°C (decomposition) 180°C (decomposition) 250°C (decomposition)
Catalytic Efficiency High turnover (>10⁴ cycles) Moderate turnover (~10³ cycles) N/A
Flame Retardancy N/A N/A LOI = 34%
Key Findings:

Catalytic Performance: this compound outperforms PPh₃ in catalytic turnover due to its multidentate binding, which stabilizes metal centers and reduces catalyst leaching .

Thermal Resilience : Both this compound and DOPO exhibit high thermal stability, but this compound’s decomposition temperature exceeds DOPO’s by 50°C, making it suitable for high-temperature industrial processes .

Analytical and Methodological Considerations

Studies comparing this compound with analogues rely on advanced analytical techniques, such as X-ray crystallography for structural elucidation and thermogravimetric analysis (TGA) for stability assessments . For instance, the method described in validated this compound’s purity (>99%) and consistency across batches, critical for reproducibility in catalytic applications.

Challenges in Comparative Studies

  • Data Variability : Analytical methods for this compound (e.g., NMR, HPLC) differ from those used for DOPO (e.g., LOI, UL-94), complicating direct performance comparisons .
  • Contradictory Applications : While this compound excels in catalysis, DOPO’s primary role in flame retardancy creates a functional divide, limiting overlap in comparative metrics .

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